molecular formula C6H10N4 B11804931 (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

(R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

Cat. No.: B11804931
M. Wt: 138.17 g/mol
InChI Key: OODMRGGFZMJUCD-ZCFIWIBFSA-N
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Description

®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles and pyrrolidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole derivatives have shown potential as anti-inflammatory and antimicrobial agents. Research is ongoing to explore their efficacy and safety in clinical settings .

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. This compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole stands out due to its fused ring structure, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]-1,2,4-triazole

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m1/s1

InChI Key

OODMRGGFZMJUCD-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=NN=C2

Canonical SMILES

C1CNCC1N2C=NN=C2

Origin of Product

United States

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